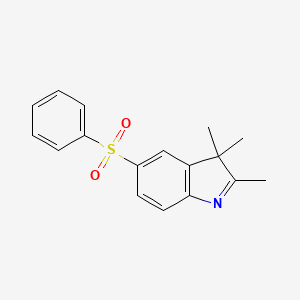
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol es un compuesto químico que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos que son ampliamente reconocidos por su presencia en muchos productos naturales y farmacéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol típicamente involucra múltiples pasos. Un método común comienza con la nitración de 2,3,3-trimetilindol para formar 2,3,3-trimetil-5-nitro-3H-indol. Este intermedio se somete luego a sulfonilación usando cloruro de fenilsulfonilo en presencia de una base como la piridina . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo fenilsulfonilo en un grupo feniltiol.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de indol, particularmente en las posiciones C2 y C3.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y cloruros de sulfonilo en condiciones ácidas o básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol.
Aplicaciones Científicas De Investigación
2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en estudios de mecanismos de reacción y cinética.
Biología: Los derivados del compuesto pueden exhibir actividad biológica, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: Se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo fenilsulfonilo puede mejorar la afinidad de unión y la especificidad del compuesto para estos objetivos, influenciando su eficacia y potencia general.
Comparación Con Compuestos Similares
Compuestos Similares
2,3,3-Trimetil-5-nitro-3H-indol: Un precursor en la síntesis del compuesto objetivo.
2,3,3-Trimetil-5-sulfo-3H-indol: Otro derivado de indol sulfonilado con diferentes propiedades y aplicaciones.
Unicidad
2,3,3-Trimetil-5-(fenilsulfonil)-3H-indol es único debido a la presencia del grupo fenilsulfonilo, que puede alterar significativamente su reactividad química y aplicaciones potenciales en comparación con otros derivados de indol. Esta singularidad lo convierte en un compuesto valioso para diversos fines de investigación e industriales.
Propiedades
Número CAS |
55203-59-3 |
|---|---|
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-2,3,3-trimethylindole |
InChI |
InChI=1S/C17H17NO2S/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
XMZRGAIXGAXJBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



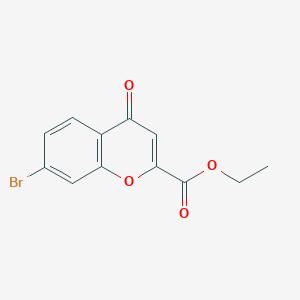



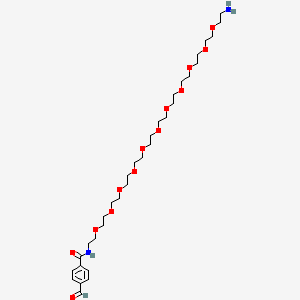
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
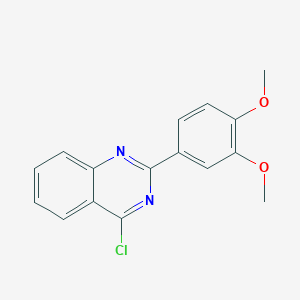
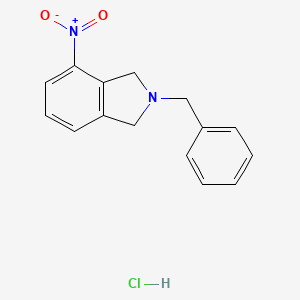



![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)
